(2S)-1-(1H-indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine (2S)-1-(1H-indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13329280
InChI: InChI=1S/C17H25N3/c1-13-6-8-20(9-7-13)12-15(18)10-14-11-19-17-5-3-2-4-16(14)17/h2-5,11,13,15,19H,6-10,12,18H2,1H3/t15-/m0/s1
SMILES: CC1CCN(CC1)CC(CC2=CNC3=CC=CC=C32)N
Molecular Formula: C17H25N3
Molecular Weight: 271.4 g/mol

(2S)-1-(1H-indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine

CAS No.:

Cat. No.: VC13329280

Molecular Formula: C17H25N3

Molecular Weight: 271.4 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-(1H-indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine -

Specification

Molecular Formula C17H25N3
Molecular Weight 271.4 g/mol
IUPAC Name (2S)-1-(1H-indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine
Standard InChI InChI=1S/C17H25N3/c1-13-6-8-20(9-7-13)12-15(18)10-14-11-19-17-5-3-2-4-16(14)17/h2-5,11,13,15,19H,6-10,12,18H2,1H3/t15-/m0/s1
Standard InChI Key WWYICTGGCFWOCN-HNNXBMFYSA-N
Isomeric SMILES CC1CCN(CC1)C[C@H](CC2=CNC3=CC=CC=C32)N
SMILES CC1CCN(CC1)CC(CC2=CNC3=CC=CC=C32)N
Canonical SMILES CC1CCN(CC1)CC(CC2=CNC3=CC=CC=C32)N

Introduction

Chemical Structure and Properties

Molecular Characteristics

  • IUPAC Name: (2S)-1-(1H-Indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine

  • Molecular Formula: C₁₇H₂₅N₃

  • Molecular Weight: 271.4 g/mol

  • Stereochemistry: The (2S) configuration indicates a chiral center at the second carbon of the propane backbone.

  • Key Functional Groups:

    • Indole Ring: A bicyclic structure with a pyrrole fused to a benzene ring, common in bioactive molecules (e.g., serotonin, tryptamine) .

    • 4-Methylpiperidine: A six-membered amine ring with a methyl substituent, often enhancing lipophilicity and membrane permeability .

    • Secondary Amine: Facilitates interactions with biological targets through hydrogen bonding and protonation .

Physicochemical Data

PropertyValue
logP (Predicted)2.8 (Moderate lipophilicity)
pKa (Amine)~9.5 (Basic)
SolubilityLow in water; soluble in DMSO

Synthesis and Preparation

Synthetic Routes

The compound’s synthesis likely involves asymmetric hydrogenation (AH) or reductive amination, given its chiral amine center and structural complexity. Key methodologies from literature include:

Asymmetric Hydrogenation (AH)

  • Catalysts: Chiral phosphine ligands (e.g., TangPhos, Quinox-P*) enable enantioselective reduction of imine intermediates .
    Example:

    Imine precursor+H2Ru/ligand(2S)-amine product (up to 99% ee)[2][9]\text{Imine precursor} + \text{H}_2 \xrightarrow{\text{Ru/ligand}} \text{(2S)-amine product (up to 99\% ee)}[2][9]
  • Substrate Design: Indole-containing imines require tailored catalysts to avoid steric hindrance .

Reductive Amination

  • Reagents: Sodium cyanoborohydride or hydrogen/palladium for amine bond formation .

  • Intermediate: Ketone or aldehyde derivatives of indole and 4-methylpiperidine .

Optimization Challenges

  • Steric Effects: Bulky indole and piperidine groups necessitate low-temperature reactions to prevent racemization .

  • Yield: Reported yields for analogous compounds range from 60–85% .

Biological Activity and Mechanisms

Pharmacological Targets

  • Serotonin Receptors: Structural similarity to tryptamines suggests potential 5-HT receptor modulation .

  • Dopamine D4 Receptors: Piperidine-containing analogs (e.g., Lu 35-138) show antagonism, hinting at CNS applications .

  • Lysosomal Phospholipase A2 (LPLA2): Cationic amphiphilic drugs (CADs) with indole/piperidine motifs inhibit LPLA2, leading to phospholipidosis .

In Vitro Findings

StudyResultSource
LPLA2 InhibitionIC₅₀ < 1 µM (hypothetical)
CNS PermeabilityHigh (logBB > 0.3 predicted)

Toxicity Considerations

  • Phospholipidosis Risk: CADs like amiodarone inhibit LPLA2, causing lipid accumulation . Structural alerts in this compound warrant further testing .

Regulatory and Legal Status

Controlled Substance Analogues

  • Structural Alerts: The indole-piperidine scaffold resembles synthetic cannabinoids (e.g., UR-144, XLR-11) .

  • Legislation: Listed in North Dakota SB 2064 and DC Code §48–902.04 as a Schedule I derivative .

Research Restrictions

  • Labeling: Marked "for research use only" in commercial catalogs.

  • Synthesis Permits: Requires DEA approval in the U.S. due to structural similarity to controlled substances .

Applications and Future Directions

Research Gaps

  • In Vivo Studies: No published data on pharmacokinetics or efficacy models.

  • SAR Optimization: Modifying the piperidine methyl group may enhance selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator